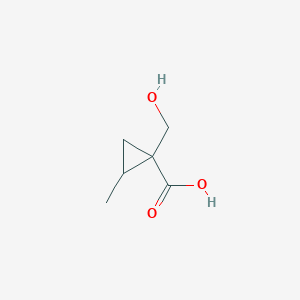

1-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20392671

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O3 |

|---|---|

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c1-4-2-6(4,3-7)5(8)9/h4,7H,2-3H2,1H3,(H,8,9) |

| Standard InChI Key | XGXOMGANRUKXPT-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC1(CO)C(=O)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

The compound features a strained cyclopropane ring (C3H4) with three substituents:

-

A hydroxymethyl group (-CH2OH) at position 1

-

A methyl group (-CH3) at position 2

-

A carboxylic acid group (-COOH) at position 1

This arrangement creates significant steric strain due to the juxtaposition of bulky substituents on adjacent carbons. The IUPAC name, 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid, reflects this substitution pattern .

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | CHO |

| Molecular weight | 158.16 g/mol |

| LogP (partition coefficient) | 0.31 |

| Polar surface area | 78 Ų |

| Hydrogen bond donors | 3 |

| Hydrogen bond acceptors | 4 |

The low LogP value indicates moderate hydrophilicity, while the high polar surface area suggests strong potential for intermolecular interactions .

Synthetic Methodologies

Nitrite-Mediated Cyclopropanation

A patent (CN110862311A) details a scalable synthesis route using:

-

Precursor: 1-amino cyclopropyl methyl formate

-

Reagents:

-

Sulfuric acid (HSO)

-

Sodium nitrite (NaNO)

-

-

Conditions:

-

Step 1: Reaction at 0–5°C for 1 hour

-

Step 2: Reflux in HSO at 100°C

-

This method achieves a 74.8% yield in the intermediate step, with final deprotection yielding the target compound .

Alternative Approaches

Comparative analysis of cyclopropane derivatives reveals:

-

Ester precursors: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo hydrolysis to yield the carboxylic acid .

-

Flow chemistry: Continuous processes improve scalability for industrial production .

Structural Analogues and Comparative Analysis

The hydroxymethyl group enhances polarity and hydrogen-bonding capacity compared to simpler analogues .

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | <40% RH |

| Light sensitivity | Amber glass vials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume